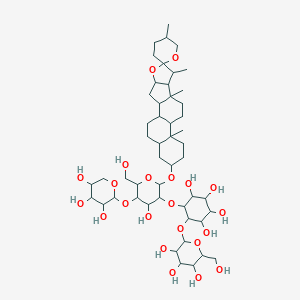

Cantalasaponin 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cantalasaponin 3 is a triterpenoid saponin that is extracted from the root of the medicinal plant, Gynostemma pentaphyllum. It has been found to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.

Scientific Research Applications

Biocatalytic Transformations and Structure Elucidation Cantalasaponin 3, a glucosylated steroidal glycoside, has been a subject of interest due to its potential in biocatalytic transformations. Research has explored the use of enzymes, such as Toruzyme 3.0 L, to facilitate the glucosylation of steroidal saponins like cantalasaponin I, leading to the discovery of new glucosylated products. These transformations are crucial for understanding the structural and functional diversity of saponins, providing insights into their biological activities and potential therapeutic applications (Kang et al., 2012).

Neuroinflammatory Disease Therapy this compound's applications extend into the realm of neuroinflammatory disease therapy. Its anti-inflammatory properties have been demonstrated in models of neuroinflammation induced by lipopolysaccharide (LPS), where it significantly reduced the brain concentration of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. This effect underscores the potential of this compound in developing treatments for neurodegenerative disorders characterized by chronic neuroinflammation (Herrera-Ruiz et al., 2019).

Pharmacological Activity Enhancement through Glucosylation The pharmacological activities of steroidal saponins can be significantly influenced by their sugar chains. Research has shown that the glucosylation of steroidal saponins, including cantalasaponin I, can be achieved using cyclodextrin glucanotransferase (CGTase) to produce glucosylated derivatives. This enzymatic modification aims to synthesize saponins with novel sugar chains, potentially enhancing their biological and pharmacological activities. The study on the glucosylation of cantalasaponin I highlights the importance of structural modification in developing new therapeutic agents with improved efficacy (Wang et al., 2010).

properties

CAS RN |

103735-23-5 |

|---|---|

Molecular Formula |

C50H82O22 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

5-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C50H82O22/c1-19-7-12-50(65-17-19)20(2)30-27(72-50)14-25-23-6-5-21-13-22(8-10-48(21,3)24(23)9-11-49(25,30)4)66-47-44(40(63)41(29(16-52)68-47)70-45-38(61)31(54)26(53)18-64-45)69-42-36(59)34(57)35(58)37(60)43(42)71-46-39(62)33(56)32(55)28(15-51)67-46/h19-47,51-63H,5-18H2,1-4H3 |

InChI Key |

FYOUZAVGEYRIAZ-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

synonyms |

cantalasaponin 3 cantalasaponin-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)